N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline
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Overview
Description
“N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline” is a complex organic compound. The benzotriazole fragment in the compound is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Synthesis Analysis
Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Molecular Structure Analysis
The molecular structure of benzotriazole derivatives is characterized by a five-membered ring containing three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis
Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Physical and Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid with a chemical formula of C6H5N3 . It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C . It is soluble in water at 20 g/L . It is a weak acid with a pKa of 8.2 and a very weak Brønsted base with a pKa of less than 0 .Mechanism of Action
Safety and Hazards
Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H319, H332, H411, H412 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, ensuring adequate ventilation, and not getting it in eyes, on skin, or on clothing .
Future Directions
Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It has been drawing enormous attention and is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . The future directions of this compound could involve further exploration of its synthetic potential and applications in various fields of chemistry.
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-25(27)17-10-6-9-16(14-17)21-20(13-15-7-2-1-3-8-15)24-19-12-5-4-11-18(19)22-23-24/h1-12,14,20-21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIIBCPUHAXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC2=CC(=CC=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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